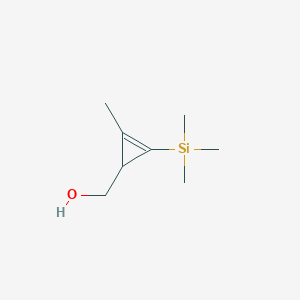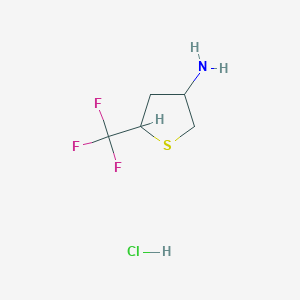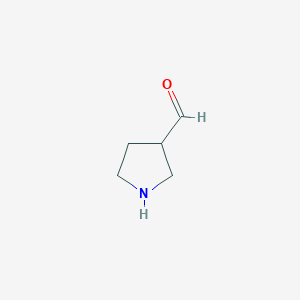![molecular formula C21H18N2O5 B2962412 2-(9H-Fluoren-9-ylmethoxycarbonyl)-5-oxa-2,6-diazaspiro[3.4]oct-6-ene-7-carboxylic acid CAS No. 2140317-10-6](/img/structure/B2962412.png)
2-(9H-Fluoren-9-ylmethoxycarbonyl)-5-oxa-2,6-diazaspiro[3.4]oct-6-ene-7-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “2-(9H-Fluoren-9-ylmethoxycarbonyl)-5-oxa-2,6-diazaspiro[3.4]oct-6-ene-7-carboxylic acid” is a complex organic molecule with a CAS Number of 2137580-42-6 . It has a molecular weight of 393.44 .
Physical And Chemical Properties Analysis
This compound is a powder at room temperature . It has a high GI absorption and is a P-gp substrate . It also shows inhibitory activity against CYP2C19 and CYP2C9 . The compound is soluble, with a Log S (ESOL) of -3.62 .Wissenschaftliche Forschungsanwendungen
Peptide Synthesis and Dipeptide Synthons
A groundbreaking development in peptide synthesis involves the use of methyl N-(1-aza-6-oxaspiro[2.5]oct-1-en-2-yl)-L-prolinate, showcasing its effectiveness as a novel class of dipeptide synthons. This compound has been successfully applied in the synthesis of complex peptides, such as analogues of the C-terminal nonapeptide of the antibiotic Trichovirin I 1B, thereby highlighting its potential as a dipeptide building block for peptide construction (Suter, Stoykova, Linden, & Heimgartner, 2000).
Protection of Hydroxy-Groups in Organic Synthesis
The fluoren-9-ylmethoxycarbonyl (Fmoc) group has been identified as a versatile protecting group for hydroxy-groups in the synthesis of organic compounds. It is compatible with a variety of acid- and base-labile protecting groups and can be selectively removed without affecting other sensitive groups, showcasing its utility in complex organic synthesis processes (Gioeli & Chattopadhyaya, 1982).
Synthesis of Azaspiro Decane Systems
The synthesis of azaspiro[4.5]decane systems, including compounds like 6-benzyloxycarbonyl-1-oxa-6-azaspiro[4.5]decan-2-one, has been achieved through innovative oxidative cyclization techniques. This approach has paved the way for the creation of complex molecular structures that are pivotal in the development of new pharmaceuticals and chemical entities (Martin‐Lopez & Bermejo, 1998).
Photolysis and Chemical Transformations
Research into the photolysis of diazo compounds in aqueous solutions has led to insights into the formation of fluorene-9-carboxylic acid as a major product. This work has contributed to our understanding of chemical transformations induced by light and the potential applications of these processes in synthetic chemistry (Andraos, Chiang, Kresge, & Popik, 1997).
Safety and Hazards
Eigenschaften
IUPAC Name |
2-(9H-fluoren-9-ylmethoxycarbonyl)-5-oxa-2,6-diazaspiro[3.4]oct-6-ene-7-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2O5/c24-19(25)18-9-21(28-22-18)11-23(12-21)20(26)27-10-17-15-7-3-1-5-13(15)14-6-2-4-8-16(14)17/h1-8,17H,9-12H2,(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHCAXOYEEVFZQX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=NOC12CN(C2)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[2-(Adamantan-1-yl)ethoxy]-3-[4-(2-fluorophenyl)piperazin-1-yl]propan-2-ol dihydrochloride](/img/structure/B2962329.png)
![N-(4-acetylphenyl)-6-oxo-1-[[3-(trifluoromethyl)phenyl]methyl]pyridine-3-carboxamide](/img/structure/B2962334.png)
![2-[(3-benzyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(3,4-dichlorophenyl)acetamide](/img/structure/B2962335.png)






![(4,5,6,7-Tetrahydro-1H-benzo[d]imidazol-2-yl)methanol hydrochloride](/img/structure/B2962345.png)
![3-((4-bromophenyl)sulfonyl)-N-(3-isopropoxypropyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2962346.png)


![5-[benzyl(methyl)amino]-4-bromo-2-(4-fluorophenyl)-3(2H)-pyridazinone](/img/structure/B2962351.png)